(S)-5-Phenylmorpholin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(5S)-5-phenylmorpholin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUUHFOYPUBYQU-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC(=O)O1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-5-Phenylmorpholin-2-one hydrochloride chemical properties

An In-Depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its rigid morpholinone scaffold, combined with the stereospecific placement of a phenyl group, makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1][2]

Chemical Identity and Structure

A precise understanding of the molecule's identity is foundational for any research endeavor.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (5S)-5-Phenylmorpholin-2-one HCl, (S)-5-Phenyl-morpholin-2-one HCl |

| CAS Number | 491833-36-4[2][3] |

| Molecular Formula | C₁₀H₁₂ClNO₂[2][3] |

| Molecular Weight | 213.66 g/mol [2][3] |

| MDL Number | MFCD27920765[2] |

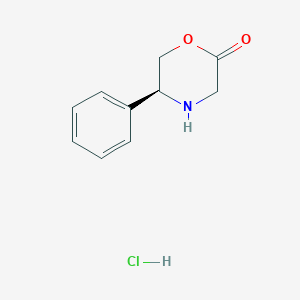

The structure of this compound consists of a six-membered morpholin-2-one ring. A phenyl group is attached at the C5 position, which is a chiral center with the (S) configuration. The hydrochloride salt is formed at the nitrogen atom of the morpholine ring, enhancing the compound's solubility in aqueous media and improving its stability for storage and handling.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid | General Knowledge |

| Purity | ≥95% - ≥98% | [2][4] |

| Boiling Point | 364.33 °C at 760 mmHg (for free base) | |

| Flash Point | 174.141 °C (for free base) | |

| Density | 1.149 g/cm³ (for free base) | |

| pKa | 6.14 ± 0.40 (Predicted, for free base) | |

| LogP | 0.8741 - 1.2029 (for free base) | [4] |

| Hydrogen Bond Donors | 1 (for free base) | [4] |

| Hydrogen Bond Acceptors | 3 (for free base) | [4] |

| Storage Conditions | Room temperature, sealed in dry. Or freezer (-20°C), dark place. |[5] |

Expert Insights: The positive LogP value suggests moderate lipophilicity, which is often a desirable trait for drug candidates targeting the central nervous system, as it implies the potential to cross the blood-brain barrier. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, simplifying its use in biological buffers and formulation studies. The recommended storage conditions—sealed, dry, and often refrigerated or frozen—highlight the need to protect the compound from moisture and potential degradation.[5]

Synthesis and Manufacturing

(S)-5-Phenylmorpholin-2-one is typically synthesized through a multi-step process that requires careful control of stereochemistry. One common and efficient method involves the cyclization of an amino alcohol precursor.

Experimental Protocol: Synthesis from (2S)-2-phenylglycinol

This protocol describes a common laboratory-scale synthesis.

-

Step 1: N-Alkylation. (2S)-2-phenylglycinol is reacted with an appropriate 2-haloacetate, such as phenyl 2-bromoacetate, in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction, driving the alkylation of the amine.

-

Step 2: Cyclization. The resulting intermediate undergoes intramolecular cyclization. This is often promoted by heating or by the addition of a stronger base, leading to the formation of the morpholinone ring. The reaction yields (S)-5-phenylmorpholin-2-one.

-

Step 3: Salt Formation. The free base is then dissolved in a suitable solvent (e.g., dioxane, diethyl ether) and treated with a solution of hydrogen chloride to precipitate the desired this compound salt.[6]

Causality Behind Experimental Choices:

-

Choice of Precursor: (2S)-2-phenylglycinol is selected as the starting material because it provides the necessary stereocenter for the final product. Maintaining this stereochemical integrity throughout the synthesis is critical.

-

Base Selection: A non-nucleophilic base is often chosen for the initial alkylation to avoid side reactions with the haloacetate. For the cyclization, a base strong enough to deprotonate the hydroxyl group facilitates the ring-closing reaction.

-

Salt Formation: Converting the final compound to its hydrochloride salt not only improves solubility but also enhances its crystallinity, which facilitates purification by recrystallization and improves its long-term stability.

Caption: General workflow for the synthesis of (S)-5-Phenylmorpholin-2-one HCl.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of all expected protons and their connectivity. Key signals would include aromatic protons from the phenyl group, diastereotopic protons of the morpholine ring, and a signal for the methine proton at the chiral center.

-

¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule, with characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the morpholinone ring.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the lactone (amide) carbonyl group is a key diagnostic feature.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A chiral HPLC method is essential to determine the enantiomeric excess (e.e.), ensuring the stereochemical integrity of the (S)-enantiomer.

Protocol: Purity Analysis by HPLC

This is a representative protocol and may require optimization.

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: A mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The retention times of the (S) and (R) enantiomers would be distinct, allowing for the calculation of enantiomeric purity.

Pharmacological Context and Applications

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical chiral building block.[1] Its value lies in its utility for constructing more complex molecules with specific pharmacological activities.

-

CNS Drug Development: The phenylmorpholine scaffold is a "privileged structure" found in several centrally-acting compounds. This compound is used in the synthesis of novel drug candidates for treating neurological and psychiatric disorders such as depression and anxiety.[2]

-

Opioid Receptor Modulators: Modifications of the morpholine structure have led to the development of opioid receptor antagonists and agonists. The enantioselective synthesis of 5-phenylmorphans, which are structurally related, highlights the importance of this core structure in opioid research.[7][8]

-

Enantioselective Synthesis: As a chiral intermediate, it allows for the stereocontrolled synthesis of target molecules, which is crucial since different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Caption: Role as an intermediate in developing therapeutic agents.

Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. This compound has associated hazards that must be respected.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| GHS Pictogram | GHS07 (Harmful/Irritant)[4][9] |

| Signal Word | Warning[4][5][9] |

| Hazard Statements | H302: Harmful if swallowed.[4][5][9] H315: Causes skin irritation.[4][5][9] H319: Causes serious eye irritation.[4][5][9] H335: May cause respiratory irritation.[4][5][9] |

| Precautionary Statements | P261: Avoid breathing dust.[4][5] P280: Wear protective gloves/eye protection/face protection.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9] |

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust when weighing or transferring the material.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-characterized and synthetically accessible chiral intermediate. Its defined stereochemistry and the versatile reactivity of its morpholinone core make it an indispensable tool for medicinal chemists. A thorough understanding of its physicochemical properties, handling requirements, and synthetic utility allows researchers to effectively leverage this compound in the design and development of next-generation therapeutics, particularly for challenging CNS disorders.

References

-

(5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4 - Chemical Suppliers. (n.d.). Retrieved January 5, 2026, from [Link]

-

(S)-5-Phenylmorpholin-2-one - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

(S)-5-Phenylmorpholin-2-one CAS: 144896-92-4 - High-Quality Supplier of Pharmaceutical Intermediates. (n.d.). Retrieved January 5, 2026, from [Link]

-

Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]

-

Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. (2015). Organic Letters, 17(16), 4090-4093. [Link]

-

(5S)-5-phenylmorpholin-2-one hydrochloride, min 97%, 1 gram. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemscene.com [chemscene.com]

- 5. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]

- 6. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]

- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

The Keystone Chiral Building Block: A Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride (CAS No. 491833-36-4)

Abstract

This technical guide provides an in-depth exploration of (S)-5-Phenylmorpholin-2-one hydrochloride (CAS No. 491833-36-4), a pivotal chiral building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical and physical properties, outlines robust methodologies for its enantioselective synthesis and purification, and details comprehensive analytical techniques for its characterization. Furthermore, it delves into the compound's significant applications, particularly in the synthesis of neurokinin-1 (NK1) receptor antagonists and other central nervous system (CNS) active agents. The causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this guide, ensuring both scientific integrity and practical utility.

Introduction: The Significance of the Chiral Morpholinone Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and blood-brain barrier permeability of drug candidates.[1][2] When functionalized with a chiral center, as in the case of (S)-5-Phenylmorpholin-2-one, it becomes a powerful tool for introducing stereospecific interactions with biological targets. This enantiomerically pure building block is of particular interest for the development of therapeutics targeting the central nervous system, where precise three-dimensional orientation is critical for efficacy and selectivity.[3][4] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, enabling the construction of complex chiral architectures.[5]

Physicochemical Properties and Data

This compound is a white to off-white solid. The hydrochloride salt form enhances its solubility and stability, making it amenable to a range of reaction conditions.[5]

| Property | Value | Source(s) |

| CAS Number | 491833-36-4 | [6] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [6] |

| Molecular Weight | 213.66 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Storage | Sealed in dry, room temperature | [7] |

Enantioselective Synthesis and Purification

The synthesis of enantiomerically pure (S)-5-Phenylmorpholin-2-one is a critical step that dictates the stereochemical outcome of the final drug substance. Direct, enantioselective methods are vastly superior to classical resolution techniques, which are inherently inefficient.

Rationale for Enantioselective Synthesis

The biological activity of chiral molecules often resides in a single enantiomer. The other enantiomer can be inactive, have a different pharmacological profile, or even be toxic. Therefore, establishing a robust and scalable enantioselective synthesis is paramount in drug development.[8] A common and efficient strategy for the synthesis of chiral morpholinones involves the cyclization of a chiral amino alcohol precursor.

Synthetic Pathway Overview

A logical and well-established approach to (S)-5-Phenylmorpholin-2-one commences with the commercially available and enantiopure (S)-phenylglycinol. This starting material provides the crucial stereocenter.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established chemical principles for the synthesis of morpholinones from amino alcohols.

Step 1: N-Alkylation of (S)-Phenylglycinol

-

To a stirred solution of (S)-phenylglycinol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-bromoacetyl)-(S)-phenylglycinol.

Causality: The use of a non-nucleophilic base is crucial to deprotonate the amine of phenylglycinol, facilitating its nucleophilic attack on the bromoacetyl bromide without competing in the reaction itself. The reaction is performed at a low temperature initially to control the exothermicity.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in a polar aprotic solvent such as tetrahydrofuran (THF).

-

Under an inert atmosphere, add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the formation of the cyclized product by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain crude (S)-5-Phenylmorpholin-2-one.

Causality: The strong base deprotonates the hydroxyl group, forming an alkoxide which then acts as an intramolecular nucleophile, displacing the bromide in a Williamson ether synthesis-type reaction to form the morpholinone ring.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude (S)-5-Phenylmorpholin-2-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the final product, leveraging the principle that the solubility of a compound increases with temperature.[1][9]

-

Select a suitable solvent or solvent system in which the hydrochloride salt is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., isopropanol/water mixture).

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[5][10]

Caption: General workflow for the purification by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The spectra should be consistent with the proposed structure.

-

¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group, the diastereotopic protons of the morpholine ring, and the methine proton at the chiral center.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the morpholine ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the product.[2][12]

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities.[13]

Representative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is often effective for this class of compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is common.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.

Caption: Workflow for chiral HPLC analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For the hydrochloride salt, the free base is typically observed. The expected molecular ion peak [M+H]⁺ for the free base (C₁₀H₁₁NO₂) would be at m/z 178.2. Fragmentation patterns can also provide structural information.[14]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.

Neurokinin-1 (NK1) Receptor Antagonists

The chiral morpholine motif is a key structural feature in a number of potent and selective neurokinin-1 (NK1) receptor antagonists.[15] These antagonists have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting.[16][17] The (S)-configuration at the 5-position of the morpholinone ring is often crucial for high-affinity binding to the NK1 receptor. This compound provides an efficient entry point to these complex molecules.

Other CNS-Active Compounds

The structural and physicochemical properties of the phenylmorpholinone core make it an attractive scaffold for the development of other CNS-active compounds. Its ability to introduce a specific stereochemistry and its favorable drug-like properties are advantageous in the design of novel ligands for various receptors and enzymes in the brain.[18][19]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[20][21]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[23]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[21]

-

In Case of Exposure:

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the synthesis of complex, high-value pharmaceutical compounds. Its utility is underscored by the prevalence of the chiral morpholine scaffold in CNS drug candidates. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective application in research and development. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for scientists working at the forefront of medicinal chemistry.

References

-

Angene Chemical. (2025, March 13). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4122193A - Drugs or medicines for influencing the central nervous system.

- Sodupe, M., & Alcaro, S. (2012). Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. Current Organic Chemistry, 16(15), 1836-1855.

- Google Patents. (n.d.). EP0050916A2 - CNS stimulants and antihypertensive agents.

-

LookChem. (n.d.). (S)-5-Phenylmorpholin-2-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

- Chamsaz, M., et al. (2009). High-performance liquid chromatographic enantioseparation of drugs containing multiple chiral centers on chiral stationary phase. Journal of the Iranian Chemical Society, 6(1), 1-21.

- Šatínský, D., & Chrenková, L. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2637-2655.

- Rupniak, N. M. J., et al. (2002). Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity. Journal of Neuroscience, 22(15), 6533-6539.

- Portoghese, P. S., et al. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 55(24), 10765-10778.

-

YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC?. Retrieved from [Link]

-

PubChem. (n.d.). Methods and compositions for the treatment of CNS-related conditions - Patent US-8058291-B2. Retrieved from [Link]

-

High-Quality Supplier of Pharmaceutical Intermediates. (n.d.). (S)-5-Phenylmorpholin-2-one CAS: 144896-92-4. Retrieved from [Link]

- Aapro, M., et al. (2019). Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults. Expert Review of Clinical Pharmacology, 12(7), 661-680.

-

YouTube. (2020, May 8). Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. Retrieved from [Link]

- Muñoz, M., & Cuezva, J. M. (2016). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 8(12), 114.

- Estevez, J. E., et al. (2001). Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines. Journal of medicinal chemistry, 44(10), 1546-1555.

-

NIST WebBook. (n.d.). Pemoline. Retrieved from [Link]

- Google Patents. (n.d.). EP1841433B1 - Composition for treating central nervous system disorders.

-

Contract Research Map. (n.d.). India CROs. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. US4122193A - Drugs or medicines for influencing the central nervous system - Google Patents [patents.google.com]

- 4. Methods and compositions for the treatment of CNS-related conditions - Patent US-8058291-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sfera.unife.it [sfera.unife.it]

- 7. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-Phenylmorpholine(92-53-5) 1H NMR spectrum [chemicalbook.com]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pemoline [webbook.nist.gov]

- 15. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. innospk.com [innospk.com]

- 19. Enantioselective syntheses of dopaminergic (R)- and (S)-benzyltetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 144896-92-4|(S)-5-Phenylmorpholin-2-one|BLD Pharm [bldpharm.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. angenechemical.com [angenechemical.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate precise stereochemical control during synthesis. Chiral building blocks—enantiopure molecules incorporated into larger, more complex active pharmaceutical ingredients (APIs)—are fundamental to achieving this control. (S)-5-Phenylmorpholin-2-one hydrochloride has emerged as a valuable chiral scaffold, offering a rigid morpholinone core with a defined stereocenter. This guide provides a comprehensive technical overview of its properties, synthesis rationale, analytical control, and applications for researchers, scientists, and professionals in drug development. Its utility is particularly noted in the synthesis of complex molecules where the introduction of a specific stereoisomer is critical for biological activity.

Physicochemical and Structural Characteristics

This compound is the hydrochloride salt of the (S)-enantiomer of 5-phenylmorpholin-2-one. The addition of hydrochloric acid enhances the compound's solubility and stability, making it more amenable to various synthetic and analytical procedures.[1] The fundamental properties of the free base and its hydrochloride salt are distinct and crucial for accurate experimental design.

Table 1: Physicochemical Properties

| Property | (S)-5-Phenylmorpholin-2-one (Free Base) | This compound |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 177.20 g/mol | 213.66 g/mol |

| CAS Number | 144896-92-4 | 491833-36-4 |

| Appearance | Solid | Solid |

| Storage | Keep in a dark place, sealed in dry, store in freezer, under -20°C | Sealed in dry, room temperature |

Data compiled from multiple chemical supplier databases.

The structural integrity of the phenylmorpholinone core provides a robust framework for further chemical modifications, while the stereochemistry at the C5 position is crucial for its application in asymmetric synthesis.

Rationale in Asymmetric Synthesis

The primary utility of (S)-5-Phenylmorpholin-2-one lies in its role as a chiral intermediate. The concept of enantioselective synthesis is to build a complex chiral molecule from simpler, enantiopure starting materials, thereby avoiding costly and often inefficient chiral resolution steps at later stages.

Caption: Generalized workflow for asymmetric synthesis utilizing a chiral building block.

The causality behind this approach is rooted in stereochemical control. By introducing a defined stereocenter early in the synthetic sequence, subsequent reactions can be directed by this existing chirality, leading to the desired diastereomer of the final product with high purity. This is often more efficient than separating enantiomers of the final complex molecule.

Experimental Protocols: Quality Control and Analytical Validation

Ensuring the enantiomeric purity of a chiral building block is a critical, self-validating step in any synthetic workflow. The most common and robust technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Principle of Chiral HPLC Separation

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times, allowing for their separation and quantification. The "three-point interaction" model is a widely accepted theoretical basis for this separation, where three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP are required for chiral recognition.[5]

Caption: Schematic of enantiomer separation by Chiral HPLC.

Exemplary Protocol: Enantiomeric Purity of a Phenylmorpholinone Analogue

While a specific validated method for this compound is proprietary to manufacturers, a general method for separating similar chiral compounds can be adapted. The following is an illustrative protocol based on common practices for chiral amine-containing heterocycles.

Objective: To determine the enantiomeric excess (e.e.) of (S)-5-Phenylmorpholin-2-one.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector.

-

Chiral Stationary Phase Column: A polysaccharide-based CSP such as a Lux Cellulose-2 or similar is often a good starting point for screening.[6]

Reagents:

-

Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. A typical starting ratio would be 80:20 Hexane:Isopropanol + 0.1% Diethylamine.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Methodology:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Detection: Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm, where the phenyl group absorbs).

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and any potential (R) enantiomer. The major peak should correspond to the (S)-enantiomer.

-

Calculate the area of each peak.

-

Determine the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Justification of Choices:

-

Polysaccharide-based CSP: These are broadly applicable and effective for a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

-

Amine Additive: The hydrochloride salt is acidic, but the free amine in equilibrium can interact with residual silanols on the silica support, causing peak tailing. A basic additive like diethylamine masks these sites, leading to sharper, more symmetrical peaks and better resolution.

Applications in Drug Development

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents. Its rigid structure and defined stereochemistry are often incorporated into the final API to ensure proper binding to biological targets.

One of the significant areas of application is in the synthesis of complex heterocyclic systems. For example, the core structure is related to intermediates used in the synthesis of anticoagulants like Rivaroxaban, although the specific intermediate for Rivaroxaban is a different, more complex morpholinone derivative.[1][4][7] The principles of incorporating a chiral morpholinone unit, however, are similar.

The phenylmorpholine scaffold is also a key feature in molecules targeting the central nervous system. For instance, analogues of 2-(substituted phenyl)-3,5,5-trimethylmorpholine have been investigated for their effects on monoamine uptake and nicotinic acetylcholine receptors, with potential applications in treating nicotine addiction.[8] The stereochemistry of these compounds is critical to their pharmacological activity.

Conclusion and Future Outlook

This compound is a testament to the importance of chiral building blocks in modern, efficient, and stereocontrolled drug synthesis. Its well-defined structure and physicochemical properties make it a reliable intermediate for constructing complex, enantiomerically pure pharmaceutical agents. The ability to introduce a key stereocenter early in a synthetic route, which is then preserved and used to direct subsequent transformations, is a cornerstone of rational drug design. As synthetic methodologies continue to advance, the strategic use of such chiral scaffolds will undoubtedly play an ever-increasing role in the development of safer and more effective medicines. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the effective use and quality control of this important chemical entity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock the Potential of Rivaroxaban Synthesis. Retrieved from [Link]

-

Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2023). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. National Institutes of Health. Retrieved from [Link]

-

Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2025). Unified Enantioselective Synthesis of 5-Phenylmorphans and cis-Octahydroisoquinolines. ACS Publications. Retrieved from [Link]

-

Mahgoub, A., Khamrai, J., Festus, O., & Altman, R. (2025). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ChemRxiv. Retrieved from [Link]

-

Runyon, S. P., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. Retrieved from [Link]

-

Alonso, F., et al. (2011). 165 enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. ResearchGate. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Arborpharm. (2025). Drug Synthesis Intermediate Classification And Usage. Retrieved from [Link]

-

Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4. Retrieved from [Link]

-

LookChem. (n.d.). (S)-5-Phenylmorpholin-2-one. Retrieved from [Link]

-

Ravikumar, T., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Retrieved from [Link]

- Google Patents. (n.d.). CN113754580A - A kind of pyridylmorpholine compound, its preparation method and application.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2013120465A1 - A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin - Google Patents [patents.google.com]

- 8. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

(S)-5-Phenylmorpholin-2-one hydrochloride solubility data

An In-depth Technical Guide to the Solubility Characterization of (S)-5-Phenylmorpholin-2-one Hydrochloride

Introduction

This compound is a chiral heterocyclic compound featuring a morpholine core, a structure of significant interest in medicinal chemistry. The morpholine scaffold is present in numerous approved drugs, where it is often employed to enhance potency, improve pharmacokinetic profiles, and modulate properties like solubility and brain permeability.[1][2] As a hydrochloride salt, the compound is engineered for improved aqueous solubility, a critical parameter for oral bioavailability and the development of parenteral formulations.

The successful progression of any active pharmaceutical ingredient (API) through the development pipeline is fundamentally linked to its physicochemical properties, with solubility being a primary determinant of its ultimate therapeutic efficacy.[3] Poor solubility can lead to low and variable absorption, hindering the ability to achieve desired therapeutic concentrations.[4]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the solubility characterization of this compound. It moves beyond a simple data sheet to offer a detailed exposition on the theoretical principles, experimental design, and analytical methodologies required to generate robust and reliable solubility data. The narrative emphasizes the causality behind experimental choices, grounding the protocols in established scientific and regulatory standards.

Part 1: Physicochemical Profile and Theoretical Solubility Considerations

A priori assessment of a molecule's structure is crucial for predicting its solubility behavior and designing an efficient experimental strategy.[3]

This compound: A Structural Analysis

The molecule's structure integrates distinct functional groups that govern its interaction with various solvents:

-

Morpholin-2-one Ring: This core contains an ether oxygen and an amide carbonyl group, both capable of acting as hydrogen bond acceptors. The secondary amine within the ring is basic.[5]

-

Phenyl Group: This aromatic ring is bulky and nonpolar, contributing to the molecule's lipophilicity. An increase in aromatic character often correlates with decreased aqueous solubility.[4]

-

Chiral Center: The stereochemistry at the C5 position can influence the crystal lattice energy, which in turn affects the energy required for dissolution.[4]

-

Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, formed by the protonation of the basic morpholine nitrogen. This salt form dramatically increases the polarity and is expected to significantly enhance solubility in aqueous and polar protic solvents compared to the free base.

The interplay between the lipophilic phenyl group and the polar, ionizable morpholine core suggests that this compound will exhibit pH-dependent solubility in aqueous media.

Diagram: Structural Influences on Solubility

Caption: Workflow for determining pH-dependent equilibrium solubility.

Part 3: Analytical Methodology: HPLC-UV Quantification

A robust and validated analytical method is the cornerstone of accurate solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose. [6]

Proposed HPLC Method

-

Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. The gradient can be optimized to ensure a sharp peak shape and adequate separation from any potential impurities or degradants.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of the phenyl chromophore, likely around 254-270 nm. A DAD is invaluable for confirming peak purity. [6]* Injection Volume: 10 µL.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure its reliability. Key parameters include:

-

Specificity: Demonstrate that the peak for the API is free from interference from buffer components or impurities.

-

Linearity: Construct a calibration curve with at least five standards of known concentration. The correlation coefficient (r²) should be >0.999.

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

-

Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably quantified.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Solubility Data for this compound at 37 °C

| pH of Medium | Mean Solubility (mg/mL) (n=3) | Standard Deviation | Conclusion |

| 1.2 | [Experimental Result] | [Experimental Result] | [e.g., Very Soluble] |

| 4.5 | [Experimental Result] | [Experimental Result] | [e.g., Freely Soluble] |

| 6.8 | [Experimental Result] | [Experimental Result] | [e.g., Soluble] |

The results from this table are used to construct a pH-solubility profile, which is a graphical representation of solubility as a function of pH. This profile is critical for predicting in vivo dissolution behavior and for making informed decisions on formulation strategies. Based on the compound's structure, a significant decrease in solubility is expected as the pH approaches and surpasses the pKa of the morpholine nitrogen.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the definitive solubility characterization of this compound. By integrating theoretical structural analysis with a robust, self-validating experimental protocol based on international regulatory standards, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo performance, and ensuring the successful advancement of this promising molecule in the drug discovery and development process.

References

- Vertex AI Search result citing research on thermodynamic principles of dissolution.

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Solubility of Things. Morpholine hydrochloride. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Molecules. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

World Health Organization. (2018). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

National Institutes of Health (NIH). Thermodynamic Studies for Drug Design and Screening. [Link]

-

Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Chemical-Suppliers. (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4. [Link]

-

LookChem. (S)-5-Phenylmorpholin-2-one. [Link]

-

National Institutes of Health (NIH). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

National Institutes of Health (NIH). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

PubChem. 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. [Link]

-

BLDpharm. 144896-92-4|(S)-5-Phenylmorpholin-2-one. [Link]

-

ResearchGate. HPLC Method for Quantification of Five Compounds in a Parenteral Form Used in Treatment of Companion Animals. [Link]

-

National Institutes of Health (NIH). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. polybluechem.com [polybluechem.com]

- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

(S)-5-Phenylmorpholin-2-one hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-5-Phenylmorpholin-2-one hydrochloride

This document provides a comprehensive technical overview of the safety and handling protocols for this compound (CAS No. 491833-36-4). It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from available safety data sheets and chemical property information to provide a robust framework for risk mitigation.

Introduction and Scientific Context

This compound is a chiral organic compound belonging to the phenylmorpholine class. It serves as a key building block in medicinal chemistry and organic synthesis. Its structural motif is of interest in the development of novel therapeutics, particularly those targeting the central nervous system. Given its application as a precursor in drug discovery pipelines, including as a component for PROTACs and other protein degraders, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide moves beyond simple procedural lists to explain the causality behind each recommendation, empowering scientists to make informed decisions when developing their experimental risk assessments.

Hazard Identification and Toxicological Profile

A complete, officially registered hazard profile for the hydrochloride salt is not consistently available across all suppliers. Therefore, the following assessment is a consolidation of the available data for the hydrochloride salt, supplemented with data from its closely related free base, (S)-5-Phenylmorpholin-2-one (CAS: 144896-92-4), to create the most comprehensive and cautious safety profile.

GHS Classification Summary

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Data Source |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed | Free Base[1][2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation | Hydrochloride[3], Free Base[1][2] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | Hydrochloride[3], Free Base[1][2] |

| Specific Target Organ Toxicity, Single Exposure | H335 | Warning | May cause respiratory irritation | Free Base[1][2] |

| Hazardous to the Aquatic Environment, Long-term | H413 | Warning | May cause long lasting harmful effects to aquatic life | Hydrochloride[3] |

Toxicological Narrative:

The primary hazards associated with this compound are significant irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion is harmful, though no quantitative LD50 data is currently available.[1][2] Due to the lack of comprehensive toxicological studies, this compound must be treated as a substance with unknown long-term toxicity.

Furthermore, the phenylmorpholine scaffold is present in compounds with known psychoactive properties. While the toxicological and pharmacological profile of (S)-5-Phenylmorpholin-2-one is not characterized, researchers should be aware of this potential and handle the compound with appropriate containment to avoid accidental inhalation or ingestion.

Chemical and Physical Properties

Accurate physical data is essential for safe handling and storage. The following table summarizes known properties. Note that some data pertains to the free base and is included for reference where data for the hydrochloride salt is unavailable.

| Property | Value | Compound Form |

| CAS Number | 491833-36-4 | Hydrochloride Salt |

| Molecular Formula | C₁₀H₁₂ClNO₂ | Hydrochloride Salt[3][4] |

| Molecular Weight | 213.66 g/mol | Hydrochloride Salt[3][4] |

| Appearance | White to off-white solid (Typical) | N/A |

| Storage Temperature | Room Temperature (short-term)[3]; -20°C (long-term)[1] | Both |

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to exposure prevention is critical. All handling of solid this compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risk.

Protocol for Weighing and Handling Solid Compound

-

Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

PPE Adornment: Before handling, don all required PPE as outlined in the workflow below. This includes a lab coat, nitrile gloves (or other chemically resistant gloves), and safety glasses with side shields.

-

Compound Retrieval: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could affect compound stability and handling.

-

Weighing: Use a dedicated spatula. Weigh the desired amount of the compound onto weighing paper or directly into a tared vessel. Avoid creating airborne dust. If dust is generated, gently clean the area with a damp paper towel (wetted with water or an appropriate solvent) and dispose of it as hazardous waste.

-

Container Sealing: After dispensing, securely seal the container, wiping it down with a damp cloth to remove any external residue.

-

Cleanup: Dispose of the weighing paper and any contaminated consumables in the designated solid hazardous waste container. Clean the spatula and work area thoroughly.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact and dispose of them. Wash hands thoroughly with soap and water.

Diagram: PPE Selection Workflow

Storage, Stability, and Incompatibilities

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

-

Short-Term Storage: For routine use, storage at room temperature in a tightly sealed container is acceptable.[3]

-

Long-Term Storage: To ensure maximum stability and prevent degradation, long-term storage should be at -20°C in a desiccated, dark environment.[1] The hydrochloride salt may be hygroscopic; therefore, storage in a desiccator is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Strong bases may neutralize the hydrochloride salt, liberating the free base.

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce harm.

Diagram: Emergency Response Decision Tree

Protocol for Spill Cleanup

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

-

Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).

-

Don PPE: Wear appropriate PPE, including respiratory protection (a P95 or N95 respirator) if there is a risk of airborne dust.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Do not use a dry brush or compressed air.

-

Decontaminate: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.

-

Dispose: Seal the waste container and dispose of it according to institutional and local environmental regulations.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Disposal must be carried out through a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways, given its potential for long-lasting harmful effects on aquatic life.[3]

References

- Ambeed. Safety Data Sheet for 5-phenylmorpholine-2-one hydrochloride. (Link not directly available, referenced via search results)

-

MySkinRecipes. This compound MSDS. [Link]

-

LookChem. (S)-5-Phenylmorpholin-2-one Properties. [Link]

-

Chemical-Suppliers.net. (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4. [Link]

Sources

Spectroscopic data for (S)-5-Phenylmorpholin-2-one hydrochloride

A Technical Guide to the Spectroscopic Characterization of (S)-5-Phenylmorpholin-2-one Hydrochloride

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for complex molecular architectures.[1] Definitive structural confirmation and purity assessment are paramount for its application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the principal spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing robust experimental protocols and interpreting the resultant spectral data, this document establishes a self-validating analytical framework for researchers and scientists. The causality behind methodological choices is explained, ensuring both technical accuracy and practical insight.

Introduction: The Analytical Imperative

The biological activity of chiral molecules is often stereospecific. Consequently, the unambiguous identification and characterization of a specific enantiomer, such as this compound (CAS No: 491833-36-4), is a non-negotiable prerequisite for its use in any research or development pipeline.[2] Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure, confirm functional groups, and verify the molecular weight, thereby ensuring the compound's identity, integrity, and purity.

This guide synthesizes data from established spectroscopic principles to present a detailed analytical profile of the target molecule. While experimental spectra from single sources can vary based on instrumentation and conditions, the data presented herein represent a consensus-based, predicted profile grounded in fundamental chemical theory.

Molecular Structure and Analytical Framework

To facilitate a coherent interpretation of spectroscopic data, a clear understanding of the molecular structure is essential. The structure of this compound comprises a six-membered morpholinone ring, a chiral center at the C5 position bearing a phenyl group, and a hydrochloride salt formed at the secondary amine.

Molecular Formula: C₁₀H₁₂ClNO₂[2] Molecular Weight: 213.66 g/mol [2]

The numbering convention used for NMR assignments is illustrated in the diagram below.

Caption: Molecular structure of (S)-5-Phenylmorpholin-2-one with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A robust ¹H NMR spectrum can be acquired using the following self-validating protocol.

Caption: Standardized workflow for ¹H NMR analysis.

Causality of Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the solvent because it readily dissolves the hydrochloride salt and, crucially, its residual solvent peak (δ ~2.50 ppm) does not overlap with the key signals of the analyte. Furthermore, it allows for the observation of exchangeable protons like the N-H⁺ proton, which would be lost in D₂O.

-

Frequency: A 400 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the multiplets of the aliphatic protons.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm.

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C2', C3', C4', C5', C6') | 7.35 - 7.55 | Multiplet (m) | - | 5H |

| NH ⁺ | 9.0 - 10.5 | Broad Singlet (br s) | - | 1H |

| C5-H | 4.80 - 4.95 | Doublet of Doublets (dd) | J ≈ 10.5, 4.0 | 1H |

| C3-H a | 4.45 - 4.60 | Doublet (d) | J ≈ 17.0 | 1H |

| C3-H b | 4.30 - 4.45 | Doublet (d) | J ≈ 17.0 | 1H |

| C6-H a | 4.15 - 4.30 | Doublet of Doublets (dd) | J ≈ 11.5, 4.0 | 1H |

| C6-H b | 3.85 - 4.00 | Doublet of Doublets (dd) | J ≈ 11.5, 10.5 | 1H |

Expert Interpretation:

-

Aromatic Region (δ 7.35-7.55): The five protons of the monosubstituted phenyl ring will appear as a complex multiplet, a classic signature for this group.[3]

-

Ammonium Proton (δ 9.0-10.5): The proton on the nitrogen, being protonated in the hydrochloride salt, is significantly deshielded and appears far downfield. Its peak is often broad due to quadrupolar coupling and chemical exchange.

-

Chiral Center (C5-H, δ 4.80-4.95): This proton is benzylic and adjacent to both nitrogen and an oxygen (through the ring), causing a significant downfield shift. It will appear as a doublet of doublets, coupled to the two diastereotopic protons on C6.

-

Methylene Protons (C3-H₂, C6-H₂): The protons on C3 and C6 are diastereotopic due to the adjacent chiral center at C5.

-

C3-H₂: These protons are adjacent to the amide carbonyl and the nitrogen. They are expected to be geminally coupled, appearing as two distinct doublets (an AX system).

-

C6-H₂: These protons are adjacent to the ether oxygen and the chiral C5 carbon. They will be geminally coupled to each other and vicinally coupled to the C5 proton, resulting in two distinct doublet of doublets.

-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (Carbonyl) | 168.5 |

| C1' (Aromatic Quaternary) | 137.0 |

| C2', C6' (Aromatic) | 129.5 |

| C4' (Aromatic) | 129.0 |

| C3', C5' (Aromatic) | 127.0 |

| C6 | 72.5 |

| C5 | 55.0 |

| C3 | 45.0 |

Expert Interpretation:

-

Carbonyl Carbon (C2): The amide carbonyl carbon is the most deshielded, appearing around δ 168.5 ppm.[4]

-

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 110-140 ppm range.[5] The quaternary carbon (C1') will be of lower intensity than the protonated carbons.

-

Aliphatic Carbons: The three aliphatic carbons (C3, C5, C6) are shielded relative to the aromatic carbons. C6, being attached to the electronegative ether oxygen, is the most downfield of the three. C5 is attached to the nitrogen and the phenyl group, while C3 is adjacent to the nitrogen and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid method for acquiring IR spectra of solid samples.

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 2800 - 2400 (broad) | N-H⁺ Stretch | Secondary Ammonium Salt |

| ~1680 (strong) | C=O Stretch | Amide (Lactam) |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~1120 | C-O-C Stretch | Ether |

| 750, 700 | C-H Out-of-plane Bend | Monosubstituted Benzene |

Expert Interpretation:

-

N-H⁺ Stretch: A key feature for the hydrochloride salt is the very broad and strong absorption in the 2800-2400 cm⁻¹ region, characteristic of an ammonium salt.

-

C=O Stretch: A strong, sharp absorption around 1680 cm⁻¹ is definitive for the amide carbonyl group within the six-membered lactam ring.[4]

-

Aromatic C-H and C=C Stretches: The presence of the phenyl group is confirmed by the C-H stretches just above 3000 cm⁻¹ and the characteristic "picket fence" of C=C stretching bands between 1600-1450 cm⁻¹.[3][7]

-

C-O-C Stretch: The strong band around 1120 cm⁻¹ is indicative of the ether linkage within the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, pre-charged (salt) compounds.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the spectrum in positive ion mode. The ESI process will desolvate the ions, and the molecule will be detected as the protonated form of the free base.

-

Analysis: Analyze the full scan spectrum for the molecular ion peak.

Predicted MS Data and Interpretation

-

Molecular Ion: The primary ion observed in positive mode ESI-MS will be the protonated molecule of the free base, [M+H]⁺.

-

Free Base (C₁₀H₁₁NO₂): Exact Mass = 177.07897 g/mol .

-

Expected [M+H]⁺: m/z = 178.0868.

-

-

Major Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can occur. Key fragmentations for morpholinone structures often involve cleavage of the ring. A likely fragmentation would be the loss of the phenyl group or cleavage alpha to the nitrogen.[8]

Conclusion: A Self-Validating Spectroscopic Profile

The comprehensive spectroscopic analysis of this compound provides a definitive and self-validating confirmation of its structure and identity.

-

¹H and ¹³C NMR together elucidate the complete carbon-hydrogen framework, confirm the presence of 10 unique carbons and 11 distinct protons (in the free base), and establish the connectivity through coupling patterns.

-

IR Spectroscopy validates the presence of all key functional groups: the ammonium salt, the amide carbonyl (lactam), the aromatic ring, and the ether linkage.

-

Mass Spectrometry confirms the molecular weight of the parent free base with high accuracy.

The confluence of these distinct yet complementary techniques provides researchers and drug development professionals with a high degree of confidence in the identity and purity of this important chiral building block, forming an indispensable component of quality control and regulatory submission packages.

References

-

ChemicalSuppliers.com . (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4. Available at: [Link][9]

-

ACD/Labs . NMR Prediction Software. Available at: [Link][10]

-

LookChem . (S)-5-Phenylmorpholin-2-one. Available at: [Link][11]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

OpenStax . (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link][3][5]

-

Chemistry LibreTexts . Table of Characteristic IR Absorptions. Available at: [Link][6]

-

Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns. Available at: [Link][8]

-

He, Y. P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link][12]

Sources

- 1. innospk.com [innospk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (5S)-5-Phenylmorpholin-2-one hydrochloride | CAS 144896-92-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. acdlabs.com [acdlabs.com]

- 11. lookchem.com [lookchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Rise and Fall of Phenylmorpholinones: A Technical Guide to Their Discovery, Synthesis, and Pharmacological Legacy

Introduction: The Quest for a Safer Stimulant

The story of phenylmorpholinone compounds is a compelling narrative in medicinal chemistry, illustrating the fine line between therapeutic breakthroughs and the potential for misuse. Born from the desire to create safer alternatives to amphetamine for appetite suppression, these molecules offered a tantalizing glimpse into the modulation of monoamine neurotransmitter systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and pharmacological evaluation of key phenylmorpholinone compounds, offering researchers and drug development professionals a comprehensive understanding of this fascinating class of molecules.

Our journey will begin with the pioneering compound, phenmetrazine, tracing its development, clinical use, and eventual decline due to widespread recreational use. We will then delve into the chemical strategies employed to modify its structure, leading to the creation of analogs like phendimetrazine, and explore the distinct yet related chemistry of aminorex and pemoline. This guide will provide not only the historical context but also the detailed experimental logic and protocols that defined the scientific investigation of these compounds.

Part 1: The Dawn of the Phenylmorpholinones - The Phenmetrazine Saga

A Strategic Design: Moving Beyond Amphetamine

The development of phenmetrazine was a direct response to the need for an anorectic agent with a more favorable side-effect profile than amphetamine. The core chemical insight was the incorporation of the amphetamine backbone into a morpholine ring structure. This modification was intended to modulate the compound's interaction with monoamine transporters, potentially reducing the pronounced central nervous system stimulation and abuse potential associated with amphetamines.

The First of Its Kind: The Discovery and Rise of Phenmetrazine

Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical practice in 1954 under the trade name Preludin.[1] It was initially lauded for its efficacy as an appetite suppressant.[1][2] The key structural feature of phenmetrazine is the 2-phenyl-3-methylmorpholine core. Chemically, it is a substituted amphetamine containing a morpholine ring.[1][2]

However, the very properties that made it an effective anorectic also led to its widespread misuse as a recreational stimulant.[1][2] Reports of its euphoric effects, particularly when administered intravenously, spread, leading to its classification as a narcotic in many countries and its eventual withdrawal from the market in the 1980s.[1]

Part 2: Chemical Exploration and Synthesis

A fundamental aspect of understanding phenylmorpholinones lies in their synthesis. The following sections provide a detailed look at the laboratory preparation of key compounds, emphasizing the chemical reasoning behind the chosen methodologies.

Synthesis of Phenmetrazine: A Step-by-Step Protocol

The classical synthesis of phenmetrazine proceeds via the reaction of 2-bromopropiophenone with ethanolamine.[1] This method, while effective, requires careful control of reaction conditions to ensure good yields and purity.

Experimental Protocol: Synthesis of Phenmetrazine

Materials:

-

2-Bromopropiophenone

-

Ethanolamine

-

Sodium borohydride

-

Fumaric acid

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Formation of the Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol)

-

In a round-bottom flask, dissolve 2-bromopropiophenone in a suitable solvent such as dichloromethane.

-

Slowly add a molar excess of ethanolamine to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-